REACTION_CXSMILES
|
CC(C)C(P(=O)O)NC(=O)CCC1C=CC=CC=1.C(OC([NH:29][CH2:30][CH2:31][CH2:32][CH2:33][C@H:34]([OH:45])[C:35]([O:37]CC1C=CC=CC=1)=[O:36])=O)C1C=CC=CC=1>ClCCl>[NH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH:34]([OH:45])[C:35]([OH:37])=[O:36]
|
Name
|
benzyl (S)-6-benzyloxycarbonylamino-2-hydroxyhexanoate
|
Quantity
|
228 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)O
|
Name
|
2-methyl-1-(3-phenylpropanoylamino)propylphosphinic acid
|
Quantity
|
162 mg
|
Type
|
reactant
|
Smiles
|
CC(C(NC(CCC1=CC=CC=C1)=O)P(O)=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCC(C(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(C)C(P(=O)O)NC(=O)CCC1C=CC=CC=1.C(OC([NH:29][CH2:30][CH2:31][CH2:32][CH2:33][C@H:34]([OH:45])[C:35]([O:37]CC1C=CC=CC=1)=[O:36])=O)C1C=CC=CC=1>ClCCl>[NH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH:34]([OH:45])[C:35]([OH:37])=[O:36]
|
Name
|
benzyl (S)-6-benzyloxycarbonylamino-2-hydroxyhexanoate
|
Quantity
|
228 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)O
|
Name
|
2-methyl-1-(3-phenylpropanoylamino)propylphosphinic acid
|
Quantity
|
162 mg
|
Type
|
reactant
|
Smiles
|
CC(C(NC(CCC1=CC=CC=C1)=O)P(O)=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCC(C(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |